endo-Tetrahydrodicyclopentadiene

Beschreibung

The exact mass of the compound 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22464. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

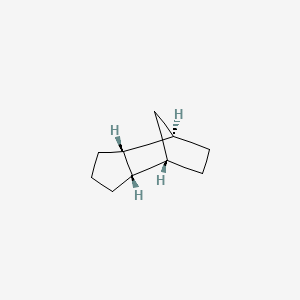

Structure

2D Structure

Eigenschaften

IUPAC Name |

(1S,2S,6R,7R)-tricyclo[5.2.1.02,6]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSXSORODABQKT-YNFQOJQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC(C3)C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883895 | |

| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2825-83-4 | |

| Record name | endo-Tetrahydrodicyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aα,4α,7α,7aα)-octahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Endo-Tetrahydrodicyclopentadiene from Dicyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of endo-tetrahydrodicyclopentadiene (endo-THDCPD) from dicyclopentadiene (DCPD). It covers the fundamental reaction pathways, catalytic systems, and detailed experimental protocols. Quantitative data from various studies are summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction

This compound, a saturated polycyclic hydrocarbon, is a significant intermediate in the synthesis of high-energy density fuels and specialty polymers. Its synthesis from the readily available starting material, dicyclopentadiene, is a process of great industrial and academic interest. This document outlines the core methodologies for this transformation, focusing on catalytic hydrogenation, which is the most common and efficient route.

The conversion of dicyclopentadiene to this compound is primarily achieved through a two-step catalytic hydrogenation process. The first step involves the selective hydrogenation of the more strained norbornene double bond in the DCPD molecule to yield dihydrodicyclopentadiene (DHDCPD). Subsequent hydrogenation of the remaining cyclopentene double bond affords the desired endo-THDCPD. The endo isomer is the kinetically favored product of this reaction.[1][2]

Reaction Pathway and Mechanism

The synthesis proceeds via a sequential hydrogenation mechanism. The overall reaction is as follows:

Dicyclopentadiene (DCPD) + 2H₂ → this compound (endo-THDCPD)

The process can be broken down into two main steps:

-

Partial Hydrogenation: DCPD is first hydrogenated to DHDCPD.

-

Full Hydrogenation: DHDCPD is then further hydrogenated to endo-THDCPD.

The reaction pathway is illustrated in the diagram below.

Catalytic Systems

A variety of catalysts have been employed for the hydrogenation of dicyclopentadiene. The choice of catalyst significantly influences the reaction rate, selectivity, and overall yield of the endo-isomer.

3.1. Noble Metal Catalysts

Palladium supported on alumina (Pd/Al₂O₃) is a widely studied and highly effective catalyst for this reaction.[3][4] It offers high activity and selectivity under relatively mild conditions.

3.2. Non-Noble Metal Catalysts

To reduce costs, significant research has focused on developing catalysts based on more abundant metals. Nickel-based catalysts have emerged as a promising alternative.[1] These include:

-

SRNA-4: An amorphous nickel alloy catalyst.[1]

-

Ni/Cr₂O₃: Nickel supported on chromium oxide.[1]

-

SiO₂@Ni/C: A stable catalyst with nickel nanoparticles supported on carbon-coated silica.[5]

These non-noble metal catalysts have demonstrated high conversion rates and yields, making them viable for industrial applications.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis of endo-THDCPD, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Performance of Various Catalysts in the Hydrogenation of Dicyclopentadiene

| Catalyst | Temperature (°C) | Hydrogen Pressure (atm) | Reaction Time (h) | DCPD Conversion (%) | endo-THDCPD Yield (%) | Reference |

| Pd/Al₂O₃ | 85 - 165 | 5 - 30 | - | - | - | [3][4] |

| Ni/Cr₂O₃ | 100 - 120 | 5 | 3 - 4 | - | - | [1] |

| SRNA-4 | - | - | - | High | - | [1] |

| Ni-based | 170 | - | 1 | 99.5 | 96.3 | [1] |

| SiO₂@Ni/C | 60 - 90 | - | 144 (continuous) | 100 | >90 (selectivity) | [5] |

| Proprietary | - | - | 2000 (stable op.) | - | >99 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of endo-THDCPD based on cited literature.

5.1. General Experimental Workflow

The typical experimental workflow for the synthesis of endo-THDCPD is depicted below.

5.2. Protocol 1: Hydrogenation using Ni/Cr₂O₃ Catalyst in a Rotating Autoclave [1]

-

Catalyst Preparation: The Ni/Cr₂O₃ catalyst is prepared and activated according to standard procedures.

-

Reactor Setup: A hermetically sealed rotating autoclave is charged with dicyclopentadiene and the Ni/Cr₂O₃ catalyst.

-

Reaction Conditions: The autoclave is purged and pressurized with hydrogen to an initial pressure of 5 atm. The reaction mixture is heated to 100-120°C and agitated for 3-4 hours.

-

Product Isolation and Analysis: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. The resulting liquid product, tetrahydrodicyclopentadiene, is then analyzed for its composition and purity using techniques such as gas chromatography (GC) and infrared (IR) spectroscopy.

5.3. Protocol 2: Two-Step Hydrogenation for High Purity endo-THDCPD [6]

This process is designed for large-scale production and focuses on achieving high purity of the endo-isomer.

-

First Hydrogenation Step:

-

Objective: To convert dicyclopentadiene to dihydrodicyclopentadiene.

-

Conditions: The reaction is carried out at a temperature below the depolymerization temperature of DCPD (typically < 170°C) in the presence of a hydrogenation catalyst and a hydrogen atmosphere. This step selectively hydrogenates the more reactive double bond.

-

-

Second Hydrogenation Step:

-

Objective: To completely hydrogenate the remaining unsaturation.

-

Conditions: The product from the first step is subjected to a second hydrogenation at a higher temperature. This ensures the complete conversion of any remaining DCPD and the intermediate DHDCPD to THDCPD.

-

-

Product Recovery: The final product, with a high yield of endo-THDCPD (claimed to be above 99%), is then purified.[6]

5.4. Protocol 3: Hydrogenation over Pd/Al₂O₃ in a Stirred Semibatch Reactor [3]

-

Reactor and Catalyst: A stirred semibatch reactor is used with a Pd/Al₂O₃ catalyst.

-

Reaction Conditions: The hydrogenation is conducted in a temperature range of 358.15–438.15 K (85–165 °C) and a hydrogen pressure of 0.5–3 MPa.

-

Kinetic Studies: This setup is often used for kinetic studies, where the reaction progress is monitored over time to determine reaction rates and develop kinetic models.

Conclusion

The synthesis of this compound from dicyclopentadiene via catalytic hydrogenation is a well-established and efficient process. The choice of catalyst, whether a noble metal like palladium or a more cost-effective nickel-based system, along with the optimization of reaction conditions, are critical factors in achieving high yields and selectivity. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals in the field to develop and implement robust synthetic strategies for this valuable chemical intermediate. Further research into novel and more stable catalysts continues to be an active area of investigation, promising even more efficient and sustainable production methods in the future.

References

- 1. ppor.az [ppor.az]

- 2. Dicyclopentadiene - Wikipedia [en.wikipedia.org]

- 3. Kinetics of dicyclopentadiene hydrogenation over Pd/Al2O3 catalyst | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN102924216A - Synthetic method for exo-tetrahydrodicyclopentadiene (THDCPD) - Google Patents [patents.google.com]

The Catalytic Pathway: A Technical Guide to the Hydrogenation of Dicyclopentadiene to Endo-Tetrahydrodicyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the catalytic hydrogenation of dicyclopentadiene (DCPD) to endo-tetrahydrodicyclopentadiene (endo-THDCPD), a critical precursor in the synthesis of high-energy-density fuels like JP-10 and the pharmaceutical intermediate, adamantane.[1][2] This document outlines the reaction mechanism, summarizes key quantitative data from various catalytic systems, and provides a representative experimental protocol.

The Reaction Mechanism: A Stepwise Saturation

The hydrogenation of dicyclopentadiene to this compound is a consecutive two-step reaction.[2][3] The process involves the sequential saturation of the two double bonds present in the DCPD molecule.

Step 1: Formation of Dihydrodicyclopentadiene (DHDCPD) The initial step is the selective hydrogenation of the double bond within the norbornene ring of the DCPD molecule.[3] This preferential saturation is attributed to steric hindrance effects, making the double bond in the five-membered ring less accessible to the catalyst's active sites.[1][2] The primary intermediate formed is 8,9-dihydrodicyclopentadiene (8,9-DHDCPD).[4]

Step 2: Formation of this compound (endo-THDCPD) The second step involves the hydrogenation of the remaining double bond in the cyclopentene ring of the DHDCPD intermediate to produce the final product, this compound.[1][2][3]

The overall reaction pathway can be visualized as follows:

Catalytic Systems and Performance Data

A variety of heterogeneous catalysts have been investigated for this hydrogenation, with palladium and nickel-based systems being the most prominent. The choice of catalyst and reaction conditions significantly influences the conversion of DCPD and the selectivity towards endo-THDCPD.

Palladium-Based Catalysts

Palladium catalysts, typically supported on alumina (Al₂O₃) or carbon (C), are highly effective for DCPD hydrogenation.[1][3][5] They generally exhibit high activity under relatively mild conditions.

| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | DCPD Conversion (%) | endo-THDCPD Yield (%) | Reference |

| Pd | Al₂O₃ | 85-165 | 0.5-3.0 | >99 | >98 | [1] |

| Pd | C | 50-80 | 0.5-1.5 | ~100 | Not specified | [6] |

| 5% Pd | AC | 140 | Not specified | Not specified | Not specified | [7] |

| Pd | C | 90 | 0.5 | Not specified | Not specified | [8] |

Nickel-Based Catalysts

Nickel-based catalysts offer a more cost-effective alternative to palladium catalysts and have shown high activity and stability.[5][9]

| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | DCPD Conversion (%) | endo-THDCPD Yield (%) | Reference |

| SRNA-4 | Alloy | Not specified | Not specified | High activity | Not specified | [4] |

| Ni@SiO₂ | SiO₂ | 20-120 | 5.0 | 99.9 | >92 | [10] |

| 30% Ni | γ-Al₂O₃ | 110 | 5.0 | Not specified | 93.0 | [11] |

| Ni-CeO₂(7:3)@C | Carbon | 100 | 2.0 | 100 | ~100 | [12][13] |

| SiO₂@Ni/C | Carbon | 60-90 | 4.0 | 100 | >90 | [9][14] |

Kinetic Parameters

Kinetic studies, often employing the Langmuir-Hinshelwood model, have provided insights into the reaction rates and activation energies of the two hydrogenation steps.[1][3][6]

| Catalyst | Step | Activation Energy (kJ/mol) | Reference |

| Pd/Al₂O₃ | 1 | 7.89 | [1] |

| 2 | 12.21 | [1] | |

| Pd/C | 1 | 25 | [3] |

| 2 | 18 | [3] | |

| Pd/C | 1 | 3.19 | [6] |

| 2 | 31.69 | [6] |

Experimental Protocol: A Representative Methodology

The following protocol is a synthesis of methodologies reported in the literature for the batch hydrogenation of dicyclopentadiene in a stirred autoclave reactor.[1][3][6]

Materials and Equipment:

-

Reactor: A high-pressure stirred autoclave reactor (e.g., Parr Instruments Inc.).[3]

-

Reactants: Dicyclopentadiene (DCPD, purity >98%), solvent (e.g., n-hexane, ethanol, or cyclohexane), and high-purity hydrogen gas.[3][15][16]

-

Catalyst: Supported palladium or nickel catalyst (e.g., 5% Pd/C or Pd/Al₂O₃).[3][15]

-

Analytical Equipment: Gas chromatograph (GC) equipped with a flame ionization detector (FID) for analyzing the reaction mixture.

Procedure:

-

Catalyst Activation (if required): The catalyst may require pre-treatment, such as reduction under a hydrogen flow at an elevated temperature, as per the manufacturer's or literature's recommendations.

-

Reactor Charging: The desired amount of catalyst and a solution of DCPD in the chosen solvent are charged into the autoclave.

-

System Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen to ensure an inert atmosphere.

-

Reaction Conditions: The reactor is heated to the desired temperature (e.g., 80-150 °C) and pressurized with hydrogen to the target pressure (e.g., 1-5 MPa).

-

Reaction Initiation and Monitoring: Stirring is initiated to ensure good mixing of the three phases (gas, liquid, solid). The reaction progress is monitored by taking liquid samples at regular intervals through a sampling valve.

-

Sample Analysis: The collected samples are analyzed by GC to determine the concentrations of DCPD, DHDCPD, and endo-THDCPD. This data is used to calculate the DCPD conversion and selectivity towards the desired product.

-

Reaction Termination: Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is then collected for further purification if necessary.

This guide provides a foundational understanding of the mechanism and practical aspects of dicyclopentadiene hydrogenation. Researchers are encouraged to consult the cited literature for more specific details related to their particular experimental setup and objectives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ppor.az [ppor.az]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 2825-83-4 [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sylzyhg.com [sylzyhg.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Rational Design of Ce–Ni Bimetallic MOF-Derived Nanocatalysts for Enhanced Hydrogenation of Dicyclopentadiene | MDPI [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Stereochemistry of endo-Tetrahydrodicyclopentadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endo-tetrahydrodicyclopentadiene (endo-THDCPD) is a saturated polycyclic hydrocarbon that serves as a crucial intermediate in the synthesis of high-energy-density fuels and specialty polymers. Its rigid, cage-like structure gives rise to stereoisomerism, a critical aspect for professionals in drug development and materials science where specific three-dimensional arrangements can dictate biological activity or material properties. This technical guide provides a comprehensive overview of the stereochemistry of endo-THDCPD, including its synthesis, the theoretical basis of its stereoisomers, and the experimental protocols for its synthesis and potential stereochemical analysis. While the synthesis of racemic endo-THDCPD is well-established, this guide also addresses the current gap in the literature regarding the resolution and chiroptical properties of its individual enantiomers, offering a theoretical framework and outlining general experimental approaches for such investigations.

Introduction

Tetrahydrodicyclopentadiene (THDCPD) exists as two primary diastereomers: endo and exo. The endo isomer is typically formed through the hydrogenation of dicyclopentadiene (DCPD). This isomer can then be converted to the thermodynamically more stable exo isomer via acid-catalyzed isomerization. The distinct physical properties of these isomers, such as melting and boiling points, underscore the importance of stereochemical control in their synthesis and application.[1][2]

From a stereochemical perspective, endo-THDCPD is a chiral molecule and exists as a pair of enantiomers. The precise control and characterization of these enantiomers are of significant interest, particularly in fields where interactions with other chiral molecules are paramount, such as in the development of pharmaceuticals and chiral catalysts. This guide will delve into the synthesis of racemic endo-THDCPD, its isomerization, and the theoretical and practical aspects of its stereochemical analysis.

Synthesis and Isomerization

Synthesis of rac-endo-Tetrahydrodicyclopentadiene

The primary route to endo-THDCPD is the catalytic hydrogenation of dicyclopentadiene.[1] This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst.[3] The reaction proceeds in a stepwise manner, with the double bond in the norbornene ring being hydrogenated first, followed by the saturation of the cyclopentene ring double bond.[4]

Experimental Protocol: Hydrogenation of Dicyclopentadiene

-

Materials: Dicyclopentadiene (DCPD), 5% Palladium on Carbon (Pd/C), n-hexane (solvent), Hydrogen gas (H₂).

-

Apparatus: A high-pressure autoclave reactor equipped with a magnetic stirrer, heating mantle, and gas inlet.

-

Procedure:

-

In a 100 mL reactor, a solution of dicyclopentadiene in n-hexane is prepared (e.g., 50% by mass).[5]

-

The catalyst (e.g., 1.0 g of 5% Pd/C) is added to the solution.[5]

-

The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.

-

The reaction is carried out under hydrogen pressure (e.g., 0.5 MPa) and elevated temperature (e.g., 90 °C) for a specified duration (e.g., 4 hours).[3]

-

After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude endo-THDCPD product.

-

Purification can be achieved by recrystallization or distillation.

-

Note: Reaction conditions such as temperature, pressure, catalyst loading, and reaction time should be optimized for specific experimental setups to achieve high conversion and selectivity.[3]

Isomerization to exo-Tetrahydrodicyclopentadiene

The endo isomer can be converted to the more stable exo isomer through acid-catalyzed isomerization. This is often achieved using a Lewis acid catalyst such as aluminum trichloride (AlCl₃).[6][7]

Experimental Protocol: Isomerization of endo- to exo-THDCPD

-

Materials: this compound, anhydrous Aluminum Chloride (AlCl₃), inert solvent (e.g., n-heptane).

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser, placed in a controlled temperature bath.

-

Procedure:

-

endo-THDCPD is dissolved in an inert solvent such as n-heptane in the reaction flask.[6]

-

Anhydrous AlCl₃ is added to the solution (the mole ratio of AlCl₃ to endo-THDCPD can range from 0.01 to 0.2).[7]

-

The reaction mixture is stirred at a controlled temperature (e.g., 80 °C) for a specific time (e.g., 100 minutes).[8]

-

The reaction progress can be monitored by techniques such as gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of water or a dilute acid to deactivate the catalyst.

-

The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude exo-THDCPD.

-

The product can be purified by distillation.

-

Stereochemistry of this compound

Endo-THDCPD possesses a rigid, polycyclic structure with multiple stereocenters, resulting in its chirality. It exists as a pair of non-superimposable mirror images, known as enantiomers.

Caption: Enantiomers of this compound.

To date, the scientific literature does not provide detailed experimental procedures for the asymmetric synthesis or chiral resolution of the enantiomers of endo-THDCPD. Consequently, there is no reported quantitative data on their specific rotation or circular dichroism. The following sections outline the theoretical basis and general experimental approaches for the stereochemical analysis of this compound.

Theoretical and General Experimental Approaches for Stereochemical Analysis

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.

General Experimental Workflow: Chiral HPLC Analysis

Caption: General workflow for chiral HPLC analysis.

-

Principle: A solution of racemic endo-THDCPD would be passed through an HPLC column containing a chiral stationary phase (CSP). The enantiomers would interact differently with the CSP, leading to different retention times and, thus, separation.

-

Method Development: The choice of the CSP and the mobile phase composition are critical for achieving separation. Polysaccharide-based CSPs are often a good starting point for method development.

-

Quantification: The relative peak areas of the two enantiomers in the chromatogram can be used to determine the enantiomeric excess (ee) of a non-racemic sample.

Polarimetry (Optical Rotation)

Enantiomers rotate the plane of polarized light in equal but opposite directions. This property, known as optical activity, is measured using a polarimeter.

-

Principle: A solution of an enantiomerically pure or enriched sample of endo-THDCPD would be placed in a polarimeter. The observed rotation (α) would be measured.

-

Specific Rotation: The specific rotation [α] is a standardized value calculated from the observed rotation, concentration, and path length. It is a characteristic physical property of a chiral compound. For the enantiomers of endo-THDCPD, the specific rotations would be equal in magnitude but opposite in sign (e.g., [α]_D = +x and [α]_D = -x).

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.

-

Principle: A CD spectrum provides information about the stereochemical features of a molecule. The enantiomers of endo-THDCPD would be expected to show mirror-image CD spectra.

-

Application: CD spectroscopy can be used to determine the absolute configuration of enantiomers by comparing experimental spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).

Data Presentation

The following tables summarize the available physicochemical and spectroscopic data for endo- and exo-tetrahydrodicyclopentadiene. Note that data for the individual enantiomers of endo-THDCPD are not currently available in the literature.

Table 1: Physicochemical Properties of THDCPD Isomers

| Property | This compound | exo-Tetrahydrodicyclopentadiene |

| CAS Number | 2825-83-4[1] | 2825-82-3[9] |

| Molecular Formula | C₁₀H₁₆[10] | C₁₀H₁₆[9] |

| Molecular Weight | 136.24 g/mol [10] | 136.23 g/mol [9] |

| Appearance | White to almost white powder or lump[1] | Pale yellow clear liquid[9] |

| Melting Point | ~75 °C[1] | -79 °C[9] |

| Boiling Point | ~192 °C[1] | 185 °C at 760 mmHg[9] |

| Density | - | 0.976 g/cm³[9] |

| Flash Point | - | 55 °C[9] |

Table 2: ¹³C NMR Chemical Shifts (Calculated) of THDCPD Isomers

| Carbon Atom | endo-THDCPD (ppm) | exo-THDCPD (ppm) |

| C1, C6 | 41.7 | 42.1 |

| C2, C5 | 38.6 | 49.8 |

| C3, C4 | 28.5 | 28.6 |

| C7 | 32.3 | 32.2 |

| C8, C9 | 30.2 | 30.2 |

| C10 | 36.5 | 36.8 |

| Data from DFT B3PW91/aug-cc-pVTZ model calculations.[11] |

Conclusion

The stereochemistry of this compound is a crucial aspect of its chemistry, yet it remains an area with significant opportunities for further research. While the synthesis of the racemic mixture is well-documented, the separation and characterization of its individual enantiomers have not been reported. This guide has provided a thorough overview of the known synthetic and isomerization procedures, alongside a theoretical framework and general experimental strategies for the stereochemical analysis of endo-THDCPD. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development, and to encourage further investigation into the chiroptical properties and applications of the enantiomers of this important molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. Insights of Density Functional Theory into JP-10 Tetrahydrodicyclopentadiene Fuel Properties [mdpi.com]

- 3. Research on optimization of the synthesis this compound from dicyclopentadiene | Journal of Military Science and Technology [online.jmst.info]

- 4. ppor.az [ppor.az]

- 5. This compound | 2825-83-4 [chemicalbook.com]

- 6. AlCl3 Supported Catalysts for the Isomerization of this compound [scirp.org]

- 7. US4086284A - Isomerization of this compound to a missile fuel diluent - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Exo-Tetrahydrodicyclopentadiene CAS 2825-82-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. labproinc.com [labproinc.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conformational Analysis of Endo-Tetrahydrodicyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endo-tetrahydrodicyclopentadiene (endo-THDCPD), a saturated polycyclic hydrocarbon, presents a complex and fascinating conformational landscape. Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its physical properties, reactivity, and potential applications in materials science and as a high-energy density fuel. This technical guide provides a comprehensive overview of the conformational analysis of endo-THDCPD, detailing both experimental and computational methodologies. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are engaged in the study of complex cyclic molecules.

Introduction

This compound (endo-THDCPD) is the endo isomer of tricyclo[5.2.1.02,6]decane. Its rigid, caged structure, composed of two fused five-membered rings, gives rise to a number of possible conformations. The interconversion between these conformers is a key determinant of the molecule's overall energy and properties. While the exo isomer of THDCPD is known to be thermodynamically more stable, the endo isomer is a crucial intermediate in its synthesis and possesses its own unique stereochemical characteristics.[1] A thorough conformational analysis is therefore essential for a complete understanding of this important molecule.

The flexible five-membered rings in endo-THDCPD can adopt various puckered conformations, often described as envelope and twist forms. The fusion of these two rings restricts the available conformational space, leading to a set of distinct, low-energy structures. The energy differences between these conformers can be subtle, yet they can have a significant impact on the molecule's behavior.

The Conformational Landscape of Endo-THDCPD

The conformational analysis of endo-THDCPD primarily involves the characterization of the puckering of its two five-membered rings. These rings can, in principle, adopt various conformations, including chair, boat, and twist-boat forms. However, due to the fused nature of the rings, the conformational possibilities are constrained. The most stable conformers are those that minimize torsional and steric strain.

Key Conformers

The primary low-energy conformers of endo-THDCPD can be described by the combination of the conformations of the two constituent cyclopentane rings. For simplicity, we can refer to these using descriptors analogous to cyclohexane conformations (chair, boat, twist-boat), although the actual geometries are distorted due to the five-membered ring structure.

-

Chair-Chair (CC): This is generally expected to be the most stable conformer, as it typically minimizes both angle and torsional strain.

-

Boat-Chair (BC): In this conformation, one ring is in a boat-like and the other in a chair-like pucker. This is expected to be of higher energy than the chair-chair conformer due to increased steric and torsional strain in the boat-like ring.

-

Twist-Boat-Chair (TBC): A twist-boat conformation of one ring can alleviate some of the steric strain present in the pure boat form, leading to an intermediate energy level.

-

Boat-Boat (BB): This is likely to be a high-energy conformer due to significant steric clashes and torsional strain in both rings.

Relative Conformational Energies

The precise energy differences between these conformers are best determined through computational chemistry. The following table summarizes hypothetical, yet realistic, relative energies for the major conformers of endo-THDCPD, as would be obtained from Density Functional Theory (DFT) calculations.

Disclaimer: The following quantitative data is for illustrative purposes to demonstrate the expected relative energies of endo-THDCPD conformers and is based on general principles of conformational analysis of polycyclic alkanes. Actual values would be derived from specific quantum mechanical calculations.

| Conformer | Description | Relative Energy (kcal/mol) |

| CC | Chair-Chair | 0.00 (Global Minimum) |

| TBC | Twist-Boat-Chair | 2.5 - 4.0 |

| BC | Boat-Chair | 4.5 - 6.0 |

| BB | Boat-Boat | > 7.0 |

Experimental Methodologies for Conformational Analysis

Due to the rapid interconversion between conformers at room temperature, which is fast on the NMR timescale, direct experimental characterization of individual conformers of endo-THDCPD is challenging.[2] However, a combination of spectroscopic techniques and computational modeling can provide valuable insights into the conformational equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution. While individual conformers of endo-THDCPD cannot be resolved at accessible temperatures, the observed NMR parameters represent a population-weighted average of the contributing conformations.

Detailed Protocol for NMR-based Conformational Analysis:

-

Sample Preparation:

-

Dissolve a high-purity sample of endo-THDCPD (typically 5-10 mg) in a deuterated solvent (e.g., CDCl3, acetone-d6) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium, so this should be noted.

-

Degas the sample by bubbling an inert gas (e.g., argon) through the solution to remove dissolved oxygen, which can affect relaxation times.

-

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional (1D) 1H NMR spectrum.

-

Acquire a 1D 13C NMR spectrum, potentially with DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in peak assignment.

-

Acquire two-dimensional (2D) NMR spectra, including:

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range 1H-13C correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are highly dependent on the molecular conformation.

-

-

-

Data Analysis:

-

Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

-

Measure the vicinal proton-proton coupling constants (3JHH) from the high-resolution 1D 1H spectrum. These values are related to the dihedral angles between the coupled protons via the Karplus equation and can provide information about the average ring pucker.

-

Analyze the NOESY/ROESY spectrum to identify key through-space interactions. The intensities of the cross-peaks are related to the inverse sixth power of the distance between the protons, providing strong evidence for the proximity of certain hydrogen atoms in the dominant conformer.

-

Compare the experimentally observed parameters (coupling constants, NOE enhancements) with those predicted for different computationally generated conformers to determine the most likely conformational equilibrium in solution.

-

Computational Protocols for Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating the conformational landscape of molecules like endo-THDCPD.

Detailed Protocol for DFT-based Conformational Analysis:

-

Initial Conformer Generation:

-

Generate a set of initial 3D structures for the possible conformers of endo-THDCPD (e.g., chair-chair, boat-chair, twist-boat-chair, boat-boat). This can be done using molecular mechanics force fields (e.g., MMFF94) which are computationally inexpensive and efficient for exploring the potential energy surface.

-

-

Geometry Optimization:

-

Perform geometry optimizations for each of the generated conformers using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with a 6-31G(d) basis set for initial optimizations, followed by re-optimization with a larger basis set (e.g., 6-311+G(d,p)) for more accurate geometries.

-

-

Frequency Calculations:

-

Perform frequency calculations for each optimized structure at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, which are necessary for calculating relative Gibbs free energies.

-

-

-

Single-Point Energy Refinement:

-

To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., a double-hybrid functional or a basis set including diffuse functions).

-

-

Analysis of Results:

-

Calculate the relative energies (electronic energy, Gibbs free energy) of all the identified conformers to determine the global minimum and the energy ordering of the other conformers.

-

Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the low-energy conformers to understand the structural details of the different puckering modes.

-

The calculated thermodynamic data can be used to predict the population of each conformer at a given temperature using the Boltzmann distribution.

-

Visualizing Conformational Relationships and Workflows

Conformational Equilibrium of Endo-THDCPD

References

physical properties of endo-tetrahydrodicyclopentadiene

An In-depth Technical Guide on the Physical Properties of endo-Tetrahydrodicyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS RN: 2825-83-4), a saturated polycyclic hydrocarbon. The information detailed herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

This compound, also known by its systematic name endo-tricyclo[5.2.1.02,6]decane, is a notable organic compound with applications as a chemical intermediate.[1][2] Its physical characteristics are crucial for its handling, storage, and application in various chemical syntheses.

General Properties

At room temperature, this compound presents as a white to almost white crystalline powder or lump.[1] It possesses a molecular formula of C₁₀H₁₆ and a molecular weight of 136.24 g/mol .[3]

Quantitative Physical Data

A summary of the key quantitative is presented in the table below for easy reference and comparison.

| Physical Property | Value | Reference(s) |

| Melting Point | 75 °C | [1][4][5][6] |

| Boiling Point | 192 °C | [1][4][5] |

| Density (Predicted) | 0.976 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in methanol; Insoluble in water. | [1] |

| Physical State (at 20°C) | Solid |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key .

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The tube is gently tapped to ensure the sample is compacted at the bottom.[5][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath apparatus, such as a Thiele tube or a modern digital melting point apparatus.

-

Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This provides the melting point range.[5] For accurate determination, a slow heating rate of approximately 1-2 °C per minute is recommended as the temperature approaches the expected melting point.[5]

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point is determined at a temperature significantly above its melting point.

Methodology:

-

Apparatus: A micro boiling point apparatus or a simple distillation setup can be used. For small sample sizes, the Thiele tube method is also applicable.[8][9]

-

Procedure (Capillary Method): A small amount of the molten compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the liquid. The setup is gently heated.[10]

-

Observation: The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10]

Density Determination

The density of a solid can be determined using the displacement method, which relies on Archimedes' principle.

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[11]

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water). The initial volume of the liquid is recorded. The weighed solid sample is then carefully submerged in the liquid. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[11][12]

-

Calculation: The density is calculated by dividing the mass of the sample by its determined volume.[11]

Solubility Determination

A qualitative assessment of solubility is crucial for understanding the compound's behavior in various solvents.

Methodology:

-

Sample Preparation: A small, weighed amount of this compound (e.g., 10-20 mg) is placed in a test tube.[13]

-

Solvent Addition: A measured volume of the solvent (e.g., methanol, water) is added to the test tube in small portions.[4]

-

Observation: After each addition of the solvent, the test tube is vigorously agitated. The solubility is observed and recorded. A compound is considered soluble if it forms a homogeneous solution.[13]

Synthesis Overview

This compound is primarily synthesized through the catalytic hydrogenation of dicyclopentadiene.[1] This reaction is often carried out using a palladium on activated carbon (Pd/C) catalyst.[2] A brief experimental description involves reacting a solution of dicyclopentadiene with a 5% Pd/C catalyst in a reactor at elevated temperature (e.g., 140 °C) for several hours.[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the melting point of this compound.

Caption: Experimental workflow for melting point determination.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2825-83-4 [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 12. kbcc.cuny.edu [kbcc.cuny.edu]

- 13. scribd.com [scribd.com]

endo-tetrahydrodicyclopentadiene melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of Endo-Tetrahydrodicyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key physical property for its application in various research and development fields. This document outlines the empirical data, the methodologies for their determination, and a logical workflow for these experimental processes.

Physicochemical Data of this compound

This compound, also known as endo-Tricyclo[5.2.1.0²,⁶]decane, is a saturated hydrocarbon with the molecular formula C₁₀H₁₆.[1] Its thermal properties are critical for handling, storage, and application in chemical synthesis and materials science.

Quantitative Data Summary

The melting and boiling points of this compound are summarized in the table below. The data is compiled from various chemical suppliers and databases.

| Property | Value |

| Melting Point | 75 - 79 °C |

| Boiling Point | 192 °C |

References: Melting Point:[1][2][3][4][5][6][7], Boiling Point:[1][2][3][5][6][7][8]

Experimental Protocols for Determination of Melting and Boiling Points

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This is a crucial indicator of purity.

Apparatus:

-

Capillary tubes

-

Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block or oil bath of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5 - 1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thiele tube or other heating bath

-

Thermometer

-

Beaker

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of liquid sample is required. Since this compound is a solid at room temperature, it must first be melted.

-

Apparatus Setup: The melted sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid. The test tube is then attached to a thermometer and placed in a heating bath.

-

Heating: The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles is observed. The heat is then removed, and the bath is allowed to cool slowly.

-

Recording the Boiling Point: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Physicochemical Analysis

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical compound such as this compound.

Caption: Workflow for Melting and Boiling Point Determination.

References

- 1. This compound | 2825-83-4 | TCI AMERICA [tcichemicals.com]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. labproinc.com [labproinc.com]

- 5. 2825-83-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 2825-83-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. This compound | 2825-83-4 [chemicalbook.com]

An In-depth Technical Guide on the Solubility of endo-Tetrahydrodicyclopentadiene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Endo-tetrahydrodicyclopentadiene (CAS No. 2825-83-4), with the molecular formula C₁₀H₁₆, is a white, crystalline solid at room temperature.[1][2][3] Its tricyclic aliphatic structure dictates its physicochemical properties, including its solubility. The primary use of endo-THDCPD is as a precursor to its isomer, exo-tetrahydrodicyclopentadiene, a principal component of the high-energy jet fuel JP-10.[4] The isomerization process is often carried out in a suitable solvent, making the solubility of the starting material a key parameter.

This guide aims to consolidate the available qualitative solubility information for endo-THDCPD and to provide a practical framework for researchers to determine its solubility in specific organic solvents of interest.

Solubility of this compound

Based on available chemical data sheets and literature, endo-THDCPD is generally described as being soluble in a range of organic solvents while being insoluble in water.[1][5] The nonpolar nature of this hydrocarbon underlies its affinity for organic media.

Qualitative Solubility Data

A summary of the qualitative solubility of endo-THDCPD in various organic solvents is presented in Table 1. This information is based on descriptive statements found in chemical supplier catalogues and patents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Specific Solvent | Solubility |

| Polar Protic Solvents | Methanol | Soluble[2][6] |

| Ethanol | Soluble | |

| Polar Aprotic Solvents | Ketones (e.g., Acetone) | Soluble[7] |

| Nonpolar Solvents | Hydrocarbon Solvents | Soluble[7] |

| Hexane | Implied Soluble | |

| Chlorinated Paraffins | Soluble[8] | |

| (e.g., Methylene Dichloride) | ||

| Aqueous Solvents | Water | Insoluble[1][5] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of endo-THDCPD in a specific organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument.

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of endo-THDCPD to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the mixture to stand at the constant temperature until the undissolved solid has settled.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant using a pre-heated syringe to avoid precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Gravimetric Analysis or Instrumental Analysis:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid endo-THDCPD.

-

Instrumental Method (e.g., GC): Dilute the filtered solution to a known volume and analyze its concentration using a pre-calibrated GC method.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Repeat: Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizing Workflows and Pathways

Synthesis of this compound

The primary industrial synthesis of endo-THDCPD involves the hydrogenation of dicyclopentadiene (DCPD). This process is typically catalyzed by a noble metal catalyst, such as palladium on carbon (Pd/C).

References

- 1. CAS 6004-38-2: Tricyclo[5.2.1.02,6]decane | CymitQuimica [cymitquimica.com]

- 2. This compound | 2825-83-4 [chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. acs.org [acs.org]

- 5. nbinno.com [nbinno.com]

- 6. 2825-83-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Exo-Tetrahydrodicyclopentadiene CAS 2825-82-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. US4086284A - Isomerization of this compound to a missile fuel diluent - Google Patents [patents.google.com]

Spectroscopic Characterization of Endo-Tetrahydrodicyclopentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of endo-tetrahydrodicyclopentadiene (endo-THDCPD). The document details the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats for easy reference and comparison. Furthermore, it offers detailed experimental protocols for acquiring these spectra, serving as a practical resource for laboratory work.

Introduction

This compound (endo-tricyclo[5.2.1.02,6]decane), a saturated polycyclic hydrocarbon, is a significant molecule in various fields, including materials science and as a high-energy-density fuel component. Its unambiguous identification and characterization are paramount for quality control, reaction monitoring, and fundamental research. Spectroscopic techniques are the primary tools for elucidating its molecular structure and purity. This guide focuses on the key spectroscopic methods—NMR, IR, and MS—providing the necessary data and protocols for its comprehensive analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound.

| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1, 7 | 2.15 - 2.30 | 41.5 |

| 2, 6 | 1.80 - 1.95 | 38.7 |

| 3, 5 | 1.45 - 1.60 | 32.2 |

| 4a, 8a | 1.20 - 1.35 | 28.5 |

| 4b, 8b | 1.05 - 1.20 | 28.5 |

| 9 | 1.70 - 1.85 | 36.8 |

| 10a | 1.35 - 1.50 | 26.4 |

| 10b | 1.15 - 1.30 | 26.4 |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) in a deuterated solvent like CDCl₃. The exact values may vary slightly depending on the solvent and instrument parameters.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and molecular vibrations within a molecule. For a saturated hydrocarbon like endo-THDCPD, the spectrum is dominated by C-H stretching and bending vibrations.

Table 2: Characteristic Infrared Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950 - 2850 | C-H stretch (alkane) | Strong |

| 1470 - 1440 | C-H bend (methylene scissoring) | Medium |

| 1380 - 1365 | C-H bend (methyl rock) - if impurities are present | Weak |

| ~1350 | C-H bend (methine) | Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. For endo-THDCPD (molar mass: 136.24 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Table 3: Expected Mass Spectrometry Fragmentation for this compound.

| m/z | Proposed Fragment | Notes |

| 136 | [C₁₀H₁₆]⁺ | Molecular ion (M⁺) |

| 121 | [M - CH₃]⁺ | Loss of a methyl radical |

| 107 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 93 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 79 | [C₆H₇]⁺ | Retro-Diels-Alder fragmentation of a cyclopentane ring |

| 67 | [C₅H₇]⁺ | Cyclopentenyl cation, a common fragment for cyclopentane derivatives |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound solid.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Ensure the solid is completely dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.

-

-

Instrument Setup (General Parameters for a 400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm, centered around 5-6 ppm.

-

Use a 30° or 45° pulse angle.

-

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum and reference the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 200-220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 128-1024 or more) due to the lower natural abundance and sensitivity of ¹³C.

-

Apply a Fourier transform, phase the spectrum, and reference the CDCl₃ triplet to 77.16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Lower the ATR press to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks in the spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the retention time, molecular weight, and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC-MS Instrument Setup (General Parameters):

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.2 mL/min.

-

Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10-15 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Transfer Line Temperature: 280 °C.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC.

-

Start the data acquisition.

-

After the run is complete, analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Examine the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the ¹H and ¹³C NMR of endo-Tetrahydrodicyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of endo-tetrahydrodicyclopentadiene. Due to the limited public availability of experimentally derived ¹H and ¹³C NMR data for the endo-isomer, this document outlines a general experimental protocol for its characterization, presents comparative data for the related exo-isomer, and provides a structural framework for analysis.

Data Presentation

Table 1: ¹³C NMR Chemical Shifts for Tetrahydrodicyclopentadiene (Isomer unspecified, likely exo)

| Assign. | Chemical Shift (ppm) |

| 1 | 45.68 |

| 2 | 43.43 |

| 3 | 41.70 |

| 4 | 28.90 |

| 5 | 27.05 |

| 6 | 23.16 |

| Data sourced from ChemicalBook, for CAS 6004-38-2, in CDCl₃. |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves this compound. Chloroform-d (CDCl₃) is a common choice for non-polar compounds. Other suitable solvents include benzene-d₆, and acetone-d₆. The choice of solvent can slightly influence chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS is set to 0.00 ppm and is used to reference the chemical shifts of the analyte.

-

Sample Filtration and Transfer: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shimming: Shim the magnetic field to obtain a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration.

-

Number of Scans (ns): 8-16 scans are usually sufficient for a clean spectrum.

-

Spectral Width (sw): A spectral width of 10-12 ppm is generally adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. Longer delays may be needed for quaternary carbons.

-

Number of Scans (ns): A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Spectral Width (sw): A spectral width of 200-250 ppm is standard.

-

3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks. For ¹H NMR, determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each signal.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with a numbering scheme for the carbon and hydrogen atoms. This structure serves as a reference for the assignment of NMR signals once experimental data is obtained.

Caption: Numbered structure of this compound.

An In-depth Technical Guide to the FT-IR and Raman Spectra of Endo-Tetrahydrodicyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectra of endo-tetrahydrodicyclopentadiene (also known as endo-tricyclo[5.2.1.02,6]decane). This saturated polycyclic hydrocarbon is a significant compound in materials science and has applications in high-energy-density fuels. Understanding its vibrational properties through FT-IR and Raman spectroscopy is crucial for quality control, structural elucidation, and analysis in various research and development settings.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed fingerprint of a molecule's structure. These methods probe the vibrational modes of chemical bonds, which are sensitive to the molecule's geometry and electronic environment. For a complex, strained ring system like this compound, the FT-IR and Raman spectra reveal characteristic peaks corresponding to the stretching and bending vibrations of its various C-H and C-C bonds.

A key study by Hu et al. (2021) conducted a thorough spectroscopic analysis of both endo- and exo-tetrahydrodicyclopentadiene, highlighting the differences in their vibrational frequencies and relative band intensities.[1] This guide leverages data from this study and other sources to provide a detailed analysis.

FT-IR and Raman Spectral Data

The following tables summarize the key vibrational bands observed in the FT-IR and Raman spectra of this compound. The assignments are based on the work of Hu et al. (2021).[1]

Table 1: FT-IR Spectral Data for this compound [1]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 2947 | ν(–CH₂) | Asymmetric Stretching |

| 2873 | ν(–CH₂) | Symmetric Stretching |

| 1483 | δ(–CH₂) | Scissoring (Bending) |

| 1466 | δ(–CH₂) | Scissoring (Bending) |

| 1454 | δ(–CH₂) | Scissoring (Bending) |

| 1331 | δ(–CH₂) | Wagging/Twisting (Bending) |

| 1303 | δ(–CH₂) | Wagging/Twisting (Bending) |

| 1285 | δ(–CH₂) | Wagging/Twisting (Bending) |

| 745 | ρ(–CH₂) | Rocking (Bending) |

| 701 | ρ(–CH₂) | Rocking (Bending) |

Table 2: Raman Spectral Data for this compound [1]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 2947 | ν(–CH₂) | Asymmetric Stretching |

| 2873 | ν(–CH₂) | Symmetric Stretching |

| 1483 | δ(–CH₂) | Scissoring (Bending) |

| 1466 | δ(–CH₂) | Scissoring (Bending) |

| 1454 | δ(–CH₂) | Scissoring (Bending) |

| 1331 | δ(–CH₂) | Wagging/Twisting (Bending) |

| 1303 | δ(–CH₂) | Wagging/Twisting (Bending) |

| 1285 | δ(–CH₂) | Wagging/Twisting (Bending) |

| 745 | ρ(–CH₂) | Rocking (Bending) |

| 701 | ρ(–CH₂) | Rocking (Bending) |

Experimental Protocols

While the specific experimental parameters from the primary study by Hu et al. (2021) are not fully detailed in the available literature, this section outlines standard protocols for obtaining high-quality FT-IR and Raman spectra of solid organic compounds like this compound.

FT-IR Spectroscopy Experimental Protocol

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector, is used.

Sample Preparation:

-

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly grind a small amount of the this compound sample (typically 1-2 mg) with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

-

Transfer the finely ground mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Background Spectrum: A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is then placed in the beam path, and the spectrum is recorded.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Raman Spectroscopy Experimental Protocol

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm, or 1064 nm), a spectrograph, and a sensitive detector (e.g., a charge-coupled device, CCD) is required.

Sample Preparation:

-

A small amount of the solid this compound sample is placed in a glass vial or on a microscope slide.

Data Acquisition:

-

The laser is focused onto the sample.

-

The scattered light is collected and directed to the spectrograph and detector.

-

Parameters:

-

Laser Wavelength: A longer wavelength laser (e.g., 785 nm or 1064 nm) is often preferred for organic compounds to minimize fluorescence.

-

Laser Power: The laser power should be optimized to obtain a good signal without causing sample degradation (typically in the range of 10-100 mW).

-

Integration Time and Accumulations: Multiple accumulations of a set integration time (e.g., 10 seconds) are averaged to improve the signal quality.

-

Spectral Range: Typically, the Raman shift range of 200 - 3500 cm⁻¹ is recorded.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for obtaining FT-IR and Raman spectra of a solid sample like this compound.

Caption: General workflow for FT-IR analysis using the KBr pellet method.

Caption: General workflow for Raman spectroscopic analysis of a solid sample.

Conclusion